molecular formula C15H13NO6S B2976270 4-(1,3-Benzodioxol-5-ylmethylsulfamoyl)benzoic acid CAS No. 321979-22-0

4-(1,3-Benzodioxol-5-ylmethylsulfamoyl)benzoic acid

Cat. No. B2976270
CAS RN: 321979-22-0
M. Wt: 335.33
InChI Key: MKWOAXAEXKGAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1,3-Benzodioxol-5-ylmethylsulfamoyl)benzoic acid” is a chemical compound with the molecular formula C15H13NO6S . It has an average mass of 335.332 Da and a monoisotopic mass of 335.046356 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzodioxol group attached to a benzoic acid moiety via a sulfamoyl bridge . The molecule has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 568.6±60.0 °C at 760 mmHg, and a flash point of 297.7±32.9 °C . It has a polar surface area of 110 Å2 and a molar volume of 224.4±3.0 cm3 .

Scientific Research Applications

Cytochrome P450 and Metabolism

4-(1,3-Benzodioxol-5-ylmethylsulfamoyl)benzoic acid is involved in the metabolism of novel antidepressants, as identified in a study focusing on Lu AA21004, a new antidepressant. This research highlighted the enzymatic pathways and metabolites involved in its oxidative metabolism, showcasing the compound's relevance in drug metabolism studies (Hvenegaard et al., 2012).

Medicinal Chemistry

The compound has been referenced in medicinal chemistry, particularly in the context of developing uricosuric agents for treating gout and gouty arthritis, as outlined in a study discussing its derivatives (Sarbanes, 2002).

Electrosynthesis

A study on the selective electrooxidation of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid demonstrates its significance in the field of electrosynthesis. This process is important for the preparation of drugs like benemid or probenecid, highlighting its role in pharmaceutical synthesis (Michman & Weiss, 1990).

Coordination Polymers and Photophysical Properties

In the study of lanthanide-based coordination polymers, derivatives of this compound were synthesized and analyzed for their photophysical properties, indicating its utility in materials science and photophysical research (Sivakumar et al., 2011).

Plant Stress Tolerance

Research on benzoic acid and its derivatives, including this compound, has shown their role in inducing multiple stress tolerance in plants. This application is crucial in agricultural sciences for developing stress-resistant crop varieties (Senaratna et al., 2004).

Food Science

The compound is also relevant in food science, particularly concerning its natural occurrence and use as additives in foods. Its role and impact on human health and nutrition have been the subject of critical reviews (del Olmo et al., 2017).

Enzyme Selective Antagonists

In the field of bioorganic and medicinal chemistry, derivatives of this compound have been explored as enzyme selective antagonists, highlighting its potential in developing targeted therapeutic agents (Naganawa et al., 2006).

Chemical Synthesis

The compound's derivatives have been studied in the context of C–H bond functionalization, providing valuable insights into synthetic chemistry and the development of new synthetic methodologies (Li et al., 2016).

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S/c17-15(18)11-2-4-12(5-3-11)23(19,20)16-8-10-1-6-13-14(7-10)22-9-21-13/h1-7,16H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWOAXAEXKGAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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